N-Methylisoquinolinium

描述

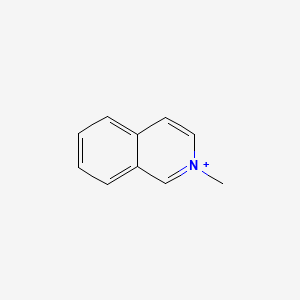

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylisoquinolin-2-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N/c1-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONQVNWUCWMRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3947-77-1 (iodide), 50316-67-1 (chloride) | |

| Record name | N-Methylisoquinolinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60187402 | |

| Record name | N-Methylisoquinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33718-23-9 | |

| Record name | N-Methylisoquinolinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylisoquinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Methylisoquinolinium and Its Derivatives

Established Synthetic Pathways to the N-Methylisoquinolinium Core

The fundamental approach to synthesizing the this compound core involves the direct N-methylation of isoquinoline (B145761). This transformation is a classic example of quaternization of a tertiary amine.

Precursor Compounds and Their Chemical Transformations

The primary precursor for the synthesis of the this compound core is isoquinoline itself. wikipedia.org Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it nucleophilic and susceptible to electrophilic attack by methylating agents.

The key chemical transformation is the N-alkylation of the isoquinoline nitrogen. This reaction converts the tertiary amine functionality into a quaternary ammonium (B1175870) salt, the this compound cation. thieme-connect.de

Another important precursor is 1,2,3,4-tetrahydroisoquinoline (B50084), which can be endogenously synthesized in the brain and serves as a precursor to the this compound ion. nih.gov

Reaction Conditions and Catalytic Approaches for N-Methylation

The N-methylation of isoquinoline is typically achieved using a methylating agent. cdnsciencepub.com Common methylating agents include methyl iodide and dimethyl sulfate. cdnsciencepub.com

Reaction with Methyl Iodide:

The reaction of isoquinoline with methyl iodide is a straightforward and widely used method. thieme-connect.de The reaction can be carried out at room temperature over a period of 24 hours, or for a shorter duration at elevated temperatures in a sealed tube. thieme-connect.de The use of an ester solvent, such as ethyl acetate (B1210297), has been shown to catalyze the reaction between quinoline and methyl iodide, suggesting a similar catalytic effect could be possible for isoquinoline. google.com

Reaction with Diazomethane (B1218177):

Diazomethane can also be employed as a methylating agent for certain isoquinoline derivatives. For instance, 2-hydroxythiazolo[5,4-c]isoquinoline reacts with diazomethane to yield a mixture of O- and N-3 methylated products. cdnsciencepub.com

Catalytic Approaches:

Recent research has explored catalytic methods for N-methylation. A notable example is the use of a SnOx-decorated Pt/Al2O3 catalyst for the reductive N-methylation of quinolines with methanol (B129727). acs.org This system uses methanol as both the hydrogen and methyl source and operates at 130 °C without the need for additional bases. acs.org While this specific study focuses on quinolines, the methodology presents a potential avenue for the clean and direct N-methylation of isoquinolines.

| Methylating Agent | Reaction Conditions | Precursor | Product | Reference |

| Methyl Iodide | Room temperature, 24 hours | Isoquinoline | 2-Methylisoquinolinium iodide | thieme-connect.de |

| Methyl Iodide | Sealed tube, 60°C, 6 hours | Isoquinoline | 2-Methylisoquinolinium iodide | thieme-connect.de |

| Methyl Iodide | Ethyl acetate (solvent), 25°C | Quinoline | N-Methylquinolinium iodide | google.com |

| Diazomethane | Ether, room temperature | 2-Hydroxythiazolo[5,4-c]isoquinoline | Mixture of O- and N-3 methylated products | cdnsciencepub.com |

| Methanol | 130°C, 5 bar N2, Pt-SnOx/Al2O3 catalyst | Quinoline | N-Methyl-1,2,3,4-tetrahydroquinoline | acs.org |

Synthesis of this compound Derivatives

The synthesis of derivatives of the this compound core allows for the fine-tuning of its chemical and physical properties. This is achieved through the introduction of various functional groups onto the isoquinoline ring system.

Regioselective Functionalization Techniques

The introduction of substituents at specific positions on the isoquinoline ring is crucial for creating diverse derivatives. Several strategies have been developed to achieve regioselectivity.

One approach involves the direct metalation of a substituted isoquinoline followed by reaction with an electrophile. For example, 7-benzyloxy-6-methoxyisoquinoline can be directly metalated at the C1 position using a Knochel–Hauser base, followed by methylation. d-nb.info However, separating the desired 1-methylisoquinoline (B155361) from the starting material can be challenging. d-nb.info An alternative is to trap the metalated intermediate with Eschenmoser's salt, which introduces a dimethylaminomethyl group that can later be converted to a methyl group. d-nb.info

Transition metal-catalyzed C-H activation has also emerged as a powerful tool for the regioselective functionalization of isoquinolines. rsc.org Catalysts based on rhodium(III) have been used for the C-H bond activation of in situ generated oximes, followed by cyclization with an internal alkyne to produce multisubstituted isoquinolines. organic-chemistry.org

Stereochemical Considerations in Derivative Synthesis

When synthesizing derivatives of this compound that contain stereocenters, controlling the stereochemistry is a critical aspect. This is particularly relevant in the synthesis of biologically active molecules.

Asymmetric hydrogenation of isoquinolines is a key method for producing chiral tetrahydroisoquinolines, which can then be N-methylated. rsc.org Rhodium complexes with chiral phosphine (B1218219) ligands have been shown to be effective catalysts for the asymmetric hydrogenation of isoquinolines, achieving high enantioselectivity. rsc.org The presence of a strong Brønsted acid, such as HCl, can enhance both the reactivity and enantioselectivity by promoting anion binding between the substrate and the ligand. rsc.org

The stereostructure of the precursor can also influence the outcome of N-methylation. For example, the enzymatic and chemical N-methylation of (-)-(13aS)-tetrahydroberberine, an isoquinoline alkaloid, is dependent on the conformation of the molecule. researchgate.net

Novel Synthetic Routes and Annulation Reactions Involving Isoquinolinium Salts

Recent advancements in synthetic chemistry have led to the development of novel routes to this compound derivatives and related structures.

One innovative strategy involves the nitrogen-to-carbon transmutation of isoquinolines to synthesize substituted naphthalenes. nih.gov This process is facilitated by the formation of a methyl isoquinolinium salt, which then undergoes ring-opening, 6π-electrocyclization, and elimination to yield the naphthalene (B1677914) product. nih.gov

Annulation reactions involving isoquinolinium salts provide access to more complex fused heterocyclic systems. For instance, N-benzyl-4-hydroxy-1-methylisoquinolinium betaine (B1666868) undergoes an addition reaction with benzyne (B1209423) to form N-benzyl-5-methyl-11-oxo-5H-dibenzo[a,d]cyclohepten-5,10-imine. rsc.org Similarly, 2-methyl-4-oxidoisoquinolinium, generated in situ from 4-hydroxy-N-methylisoquinolinium iodide, can be trapped with dipolarophiles to form the 5H-benzocyclohepten-5,8-imine ring system. researchgate.net

Cycloaddition Reactions of N-Amino(iso)quinolinium Salts

A significant advancement in the synthesis of fused heterocyclic systems based on the isoquinoline scaffold involves the use of N-aminoisoquinolinium salts as 1,3-dipole precursors. These reactions, particularly [3+2] cycloadditions, offer an efficient and atom-economical route to complex nitrogen-containing polycyclic molecules. A noteworthy trend in this area is the development of reaction conditions that avoid the use of transition metals and external oxidants, aligning with the principles of green chemistry.

Recent studies have demonstrated the successful [3+2] cycloaddition of N-amino(iso)quinolinium salts with various dipolarophiles. For instance, a metal- and external oxidant-free [3+2] annulation has been developed using vinyl acetate as a stable and readily available acetylene (B1199291) surrogate. bohrium.comchinesechemsoc.org This reaction proceeds under mild conditions and provides access to a range of valuable pyrazolo[5,1-a]isoquinoline derivatives. bohrium.com The reaction is believed to occur through a Mannich/cyclization/aromatization sequence. bohrium.comchinesechemsoc.org The process is initiated by the base-mediated deprotonation of the N-aminoisoquinolinium salt, which then reacts with vinyl acetate. Subsequent intramolecular cyclization and aromatization lead to the final product. The practicality of this method has been demonstrated through scale-up experiments. bohrium.com

In a similar vein, vinylsulfonium salts have been employed as effective dipolarophiles in [3+2] cycloaddition reactions with N-amino(iso)quinolinium salts. chemistryworld.com This catalyst- and external oxidant-free approach facilitates the construction of C1/C2-unsubstituted pyrazolo(iso)quinoline skeletons. chemistryworld.com The utility of this protocol is highlighted by its applicability to gram-scale synthesis. chemistryworld.com The reaction of N-aminoisoquinolinium ylides with vinyl sulfonium (B1226848) salts is characterized by its mild conditions and good to moderate yields. nih.gov

The scope of dipolarophiles is not limited to vinyl acetate and vinylsulfonium salts. Other research has explored the use of reagents like 1-bromoethene-1-sulfonyl fluoride (B91410) (BESF) for the synthesis of pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides, demonstrating broad substrate specificity and operational simplicity. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions with N-Amino(iso)quinolinium Salts

| N-Amino(iso)quinolinium Salt | Dipolarophile | Product | Key Features | Reference |

| N-aminoisoquinolinium salt | Vinyl acetate | Pyrazolo[5,1-a]isoquinoline | Metal- and oxidant-free, mild conditions | bohrium.comchinesechemsoc.org |

| N-aminoisoquinolinium salt | Vinylsulfonium salt | C1/C2-unsubstituted pyrazolo[5,1-a]isoquinoline | Catalyst- and oxidant-free, gram-scale applicability | chemistryworld.com |

| N-aminoisoquinolinium salt | 1-bromoethene-1-sulfonyl fluoride | Pyrazolo[5,1-a]isoquinolinyl sulfonyl fluoride | Broad substrate scope, mild conditions | nih.gov |

N-to-C Single-Atom Transmutations in Isoquinoline Frameworks

Skeletal editing of heterocycles has emerged as a powerful strategy for the precise modification of molecular frameworks, offering a transformative approach to generating novel structures. bohrium.comresearchgate.net One of the more fascinating developments in this field is the single-atom transmutation of nitrogen to carbon within the isoquinoline skeleton. This process allows for the conversion of isoquinolines into substituted naphthalene derivatives, significantly expanding the synthetic utility of the isoquinoline core. bohrium.comresearchgate.net

A recently developed protocol enables the nitrogen-to-carbon single-atom transmutation in isoquinolines through a reaction inspired by the Wittig reaction. bohrium.comresearchgate.net This method utilizes an inexpensive and commercially available phosphonium (B103445) ylide, such as that derived from methyltriphenylphosphonium (B96628) bromide, as the carbon source. bohrium.comnih.gov The reaction is typically performed on an N-alkylated isoquinolinium salt to enhance the electrophilicity of the isoquinoline moiety. nih.gov

The key to this transformation is the formation of a triene intermediate through the ring-opening of the isoquinolinium salt, which then undergoes a 6π-electrocyclization followed by an elimination process to yield the naphthalene product. bohrium.comresearchgate.net This one-step process precisely swaps the nitrogen atom for a CH unit, leaving the rest of the molecular structure intact. nih.gov A significant advantage of this strategy is its ability to facilitate the synthesis of isotopically labeled naphthalenes by using a 13C-labeled phosphonium ylide. bohrium.comresearchgate.net

The reaction tolerates a variety of functional groups on the isoquinoline framework, including alkyl, aryl, bromo, chloro, fluoro, ether, and thioether substituents, leading to a diverse range of substituted naphthalenes. nih.gov This N-to-C transmutation not only provides a novel route to naphthalenes but also expands the potential applications of isoquinoline C-H functionalization reactions by allowing the isoquinoline nitrogen to act as a directing group before being replaced by a carbon atom. nih.gov

Table 2: N-to-C Transmutation of Isoquinolinium Salts to Naphthalenes

| Isoquinolinium Salt Substrate | Carbon Source (Ylide Precursor) | Product | Key Mechanistic Steps | Reference |

| N-Alkylisoquinolinium salt | Methyltriphenylphosphonium bromide | Substituted naphthalene | Ring-opening, 6π-electrocyclization, elimination | nih.gov |

| 1-Substituted N-alkylisoquinolinium salt | Methyltriphenylphosphonium bromide | 1-Substituted naphthalene | Ring-opening, 6π-electrocyclization, elimination | nih.gov |

| Halogenated N-alkylisoquinolinium salt | Methyltriphenylphosphonium bromide | Halogenated naphthalene | Ring-opening, 6π-electrocyclization, elimination | nih.gov |

| 13C-labeled N-alkylisoquinolinium salt | 13CH3PPh3I | 13C-labeled naphthalene | Ring-opening, 6π-electrocyclization, elimination | bohrium.comresearchgate.net |

Mechanistic Chemical Reactivity and Transformation of N Methylisoquinolinium

Electrophilic and Nucleophilic Reactions of the N-Methylisoquinolinium Cation

The this compound cation is an electrophilic species, meaning it is susceptible to attack by nucleophiles. libretexts.orgunacademy.combeyondbenign.org Nucleophiles are electron-rich species that can donate a pair of electrons to form a new covalent bond. libretexts.orgunacademy.com The electron-poor nature of the this compound ring system makes it a target for various nucleophiles. libretexts.org

Reactions involving nucleophilic attack on the this compound cation are fundamental to its chemistry. The positive charge on the nitrogen atom withdraws electron density from the aromatic ring, making the carbon atoms, particularly at positions C-1 and C-3, electrophilic and thus prone to nucleophilic attack. organic-chemistry.org The outcome of these reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the isoquinolinium ring. organic-chemistry.orgnih.gov

Common nucleophiles that react with this compound and related cations include hydroxide (B78521) ions, alkoxide ions, and carbanions. cdnsciencepub.comtandfonline.com For instance, the reaction with hydroxide ions leads to the formation of a pseudobase, a key intermediate that will be discussed in more detail in a later section. cdnsciencepub.com The reactivity of the this compound cation can be modulated by the introduction of substituents on the isoquinoline (B145761) ring. Electron-withdrawing groups enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. cdnsciencepub.com

Table 1: Examples of Nucleophilic Reactions with Isoquinolinium Cations

| Nucleophile | Product Type | Significance |

|---|---|---|

| Hydroxide Ion (OH⁻) | Pseudobase | Key intermediate in disproportionation and oxidation reactions. cdnsciencepub.comtandfonline.com |

| Methoxide Ion (CH₃O⁻) | Methoxide Adduct | Used to study the thermodynamics and kinetics of nucleophilic addition. cdnsciencepub.com |

| Cyanide Ion (CN⁻) | Cyano Adduct | Demonstrates the susceptibility of the ring to carbon-based nucleophiles. |

| Enolates | Carbon-Carbon Bond Formation | Important for the synthesis of more complex molecules. researchgate.net |

Oxidative Pathways and Radical Reactivity of this compound Species

The oxidation of this compound precursors and its involvement in radical reactions are significant aspects of its chemical behavior. N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) can be oxidized by monoamine oxidase (MAO) to form the this compound ion. nih.govnih.gov This enzymatic oxidation is a key step in the bioactivation of certain isoquinoline derivatives. nih.gov Both type A and type B MAO can catalyze this reaction, with type A showing higher activity. nih.gov The oxidation of NMTIQ by MAO is dependent on factors such as pH and the concentration of the enzyme. nih.gov

The this compound ion itself can be involved in further oxidative transformations. For example, the aerobic oxidation of this compound iodide can be achieved photochemically. rsc.org The mechanism of this photooxidation appears to involve a radical process, as the reaction is significantly inhibited by the presence of a radical scavenger. rsc.org This suggests that radical intermediates play a crucial role in the oxidative pathways of this compound species.

Radical reactions involving isoquinolinium systems have been explored for the synthesis of various heterocyclic compounds. rsc.org Radicals can add to the isonitrile carbon of 2-isocyanobiphenyls, leading to the formation of phenanthridines through a cascade of radical reactions. rsc.org While not directly involving this compound in this specific example, it highlights the potential for isoquinolinium-type structures to participate in radical-mediated transformations. The study of radical reactions of related nitrogen heterocycles provides a framework for understanding the potential radical reactivity of the this compound cation. zenodo.orgnih.gov

Table 2: Oxidative and Radical Reactions of this compound and Related Compounds

| Reactant | Reagent/Condition | Product | Reaction Type |

|---|---|---|---|

| N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) | Monoamine Oxidase (MAO) | This compound ion | Enzymatic Oxidation nih.govnih.gov |

| This compound iodide | Aerobic, Photochemical | N-methylisoquinolin-1-one | Photooxidation (Radical mechanism) rsc.orgthieme-connect.de |

| 2-Isocyanobiphenyls | Aryl radicals | 6-Arylated phenanthridines | Radical Cascade rsc.org |

Pseudobase Formation and Disproportionation Mechanisms of Isoquinolinium Cations

In aqueous basic solutions, the this compound cation exists in equilibrium with its corresponding pseudobase, 1-hydroxy-2-methyl-1,2-dihydroisoquinoline. cdnsciencepub.comcdnsciencepub.com This equilibrium is a fundamental characteristic of many heteroaromatic cations. researchgate.net The formation of the pseudobase involves the nucleophilic addition of a hydroxide ion to the C-1 position of the isoquinolinium ring. cdnsciencepub.com The position of this equilibrium, quantified by the pKR+ value, is influenced by the electronic effects of substituents on the isoquinolinium ring. cdnsciencepub.comcdnsciencepub.com

The pseudobase is a key intermediate in the disproportionation reactions of isoquinolinium cations. acs.orgcdnsciencepub.com Disproportionation is a redox reaction where two molecules of the same reactant are converted into two different products, one at a higher oxidation state and one at a lower oxidation state. In the case of isoquinolinium cations, the pseudobase can react with another isoquinolinium cation, leading to the formation of an isoquinolone and a dihydroisoquinoline. tandfonline.com The mechanism of this reaction is believed to involve the transfer of a hydride ion from the pseudobase to the cation. cdnsciencepub.com

The kinetics and thermodynamics of pseudobase formation have been studied extensively for various substituted isoquinolinium and quinolinium cations. cdnsciencepub.comcdnsciencepub.comresearchgate.net These studies have provided valuable insights into the factors that control the stability and reactivity of these intermediates. For example, the rate of pseudobase formation is dependent on the pH of the solution. researchgate.net

Table 3: Equilibrium and Kinetic Data for Pseudobase Formation

| Cation | pKR+ | Significance |

|---|---|---|

| 2-Methylisoquinolinium | 16.29 (in DMSO-water) | Indicates low tendency to form pseudobase in neutral solution. cdnsciencepub.comresearchgate.net |

| 4-Nitro-2-methylisoquinolinium | Lower than unsubstituted | Electron-withdrawing group stabilizes the pseudobase. cdnsciencepub.com |

| 10-Methylacridinium | 9.86 | Provides a comparative system for studying disproportionation. cdnsciencepub.com |

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of this compound involves the absorption of light, leading to the formation of an electronically excited state. nih.govresearchgate.netnih.gov This excited state can then undergo various processes, including fluorescence, intersystem crossing to a triplet state, or chemical reaction. nih.govresearchoutreach.org The study of the excited state dynamics of this compound and related compounds provides insights into the fundamental processes that govern their photochemical reactivity. ohiolink.edunsf.gov

A notable aspect of the photochemistry of the this compound cation is its ability to form emissive exciplexes with suitable electron donors. nih.govresearchgate.net An exciplex is an excited-state complex formed between an excited molecule and a ground-state molecule of a different species. In the case of this compound, it acts as an excited-state electron acceptor, forming a "charge shift" exciplex with neutral donors like alkylbenzenes. nih.gov This process is fundamentally different from the more common charge-generating exciplexes. nih.gov The formation and properties of these cationic exciplexes have been studied in various solvents, including water. researchgate.netnih.govacs.org

The excited state dynamics of this compound can be investigated using techniques like ultrafast laser spectroscopy. researchoutreach.org These studies help to elucidate the lifetimes of the excited states and the pathways of their decay. nih.govnih.gov Understanding these dynamics is crucial for designing new photochemical reactions and for controlling the outcome of light-induced processes. ohiolink.edu For instance, control experiments in the photooxidation of this compound iodide suggest a radical pathway, highlighting the role of excited states in initiating redox chemistry. rsc.org

Table 4: Photochemical Properties and Excited State Processes

| Process | Description | Significance |

|---|---|---|

| Exciplex Formation | Formation of an excited-state complex with an electron donor. nih.govresearchgate.net | Demonstrates the electron-accepting nature of the excited cation. |

| Fluorescence | Emission of light from the excited singlet state. | Provides information about the energy of the excited state. acs.org |

| Photoinduced Electron Transfer | Transfer of an electron from a donor to the excited cation. rsc.org | Initiates radical reactions and oxidative pathways. |

| Photoisomerization | Light-induced change in molecular structure. nih.govresearchoutreach.org | A potential photochemical reaction pathway for substituted derivatives. |

Theoretical and Computational Investigations of N Methylisoquinolinium

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For N-Methylisoquinolinium, computational tools such as Density Functional Theory (DFT) are employed to analyze its electronic characteristics.

Frontier Molecular Orbital (FMO) analysis is a key component of this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and a greater potential for intramolecular charge transfer (ICT), which is a desirable property for applications in nonlinear optics (NLO). nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge transfer between filled and empty orbitals, providing insights into intramolecular and intermolecular interactions, charge distribution, and bonding types. nih.govmdpi.com In isoquinoline (B145761) derivatives, NBO analysis helps to understand the delocalization of charge density from donor to acceptor regions within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Hypothetical this compound Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 4.10 |

| Ionization Potential (IP) | 6.25 |

| Electron Affinity (EA) | 2.15 |

| Chemical Hardness (η) | 2.05 |

| Chemical Softness (S) | 0.24 |

| Electronegativity (χ) | 4.20 |

| Electrophilicity Index (ω) | 4.30 |

Note: These values are illustrative and would be determined for specific derivatives through computational calculations.

Conformational Landscape and Energetic Profiling

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its biological activity and physical properties. The conformational landscape describes the various possible spatial arrangements of a molecule and their corresponding potential energies. chemrxiv.org

For a molecule like this compound, which has a relatively rigid aromatic core, the conformational flexibility will primarily arise from any substituents attached to the isoquinolinium ring. Theoretical methods can be used to explore this landscape by systematically rotating flexible bonds and calculating the energy of each resulting conformer. This process, known as energetic profiling, helps to identify the most stable, low-energy conformations. nih.gov Understanding the preferred conformations is crucial for predicting how the molecule will interact with biological targets or other molecules. The energy landscape can reveal the barriers to rotation between different conformations and the relative populations of each state at a given temperature. nih.gov

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step process of chemical reactions, known as the reaction mechanism. By modeling the reactants, products, and any intermediates, it is possible to map out the entire reaction pathway. A critical point on this pathway is the transition state, which represents the highest energy point that must be overcome for the reaction to proceed. ims.ac.jp

The identification of transition state structures is essential for understanding reaction kinetics and mechanisms. nih.gov However, their transient nature makes them difficult to observe experimentally. ims.ac.jp Computational methods, particularly DFT, are widely used to locate and characterize these high-energy structures. chemrxiv.org Recent advancements in machine learning also offer promising alternatives for the direct prediction of transition state geometries, reducing the reliance on computationally expensive quantum mechanical calculations. nih.govchemrxiv.org

Density Functional Theory (DFT) is a robust computational method for studying the thermodynamics and kinetics of chemical reactions. By calculating the potential energy surface, DFT can be used to trace the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants to products via the transition state. mdpi.com

Molecular Docking and Interaction Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or other macromolecule) to form a stable complex. nih.govscispace.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. The interaction energy, which is a component of this scoring function, is calculated based on forces such as hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. scitechnol.com

This compound derivatives have been studied as potential inhibitors of various enzymes. Molecular docking simulations can provide detailed insights into how these compounds bind to the active site of an enzyme. For example, docking studies have been used to rationalize the in vitro activity of isoquinolinium-based compounds as reactivators of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net

These studies can identify key amino acid residues in the enzyme's active site that form hydrogen bonds, pi-pi stacking, or other non-covalent interactions with the ligand. nih.gov This information is crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors. The binding energy calculated from docking can provide a qualitative estimate of the inhibitory activity of the compound. nih.gov

Table 2: Illustrative Molecular Docking Results for an this compound Derivative with Acetylcholinesterase

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | TYR334, TRP84, PHE330 |

| Hydrogen Bonds | 2 | SER200, HIS440 |

| Pi-Pi Stacking Interactions | 1 | TRP84 |

Note: The values and residues are for illustrative purposes and would be specific to the docked compound and protein target.

Host-guest chemistry involves the formation of complexes between a host molecule, which has a binding cavity, and a guest molecule that fits within it. nih.gov These interactions are driven by non-covalent forces and are a cornerstone of supramolecular chemistry. nih.gov Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are commonly used to encapsulate guest molecules, which can alter their physical and chemical properties. thno.orgnih.gov

Computational methods can be used to model the inclusion of this compound (the guest) within the cavity of a supramolecular receptor (the host). These calculations can predict the most stable orientation of the guest within the host and the binding affinity of the complex. The formation of such host-guest complexes can be used to enhance the solubility of this compound, protect it from degradation, or control its release, which are important considerations in drug delivery applications. thno.org The interactions are typically a combination of hydrophobic effects, van der Waals forces, and sometimes hydrogen bonding between the guest and the host. thno.org

Biochemical and Molecular Mechanisms of N Methylisoquinolinium Action

Modulation of Mitochondrial Respiratory Chain Complexes

N-Methylisoquinolinium (NMIQ) exerts significant influence over cellular bioenergetics through its targeted interactions with key components of the mitochondrial respiratory chain. These interactions primarily involve the inhibition of essential enzyme complexes, leading to disruptions in cellular respiration and energy production.

Selective Inhibition of Mitochondrial Complex I by this compound

This compound has been identified as a selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This complex is the first and largest enzyme of the electron transport chain, playing a crucial role in ATP synthesis. The inhibition of Complex I by NMIQ is a key factor in the bioenergetic failure that can lead to cell death. The product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) biotransformation, MPP+, is a well-known potent inhibitor of Complex I, and NMIQ shares structural similarities and inhibitory actions with it nih.gov. The selective inhibition of Complex I by this compound ion has been observed in isolated mitochondria from the mouse brain nih.govjns-journal.com. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in generating the proton gradient necessary for ATP production.

Inhibition of α-Ketoglutarate Dehydrogenase (α-KGDH)

This compound and other related isoquinoline (B145761) derivatives have been shown to inhibit the activity of α-ketoglutarate dehydrogenase (α-KGDH) in a concentration-dependent manner. This multi-enzyme complex is a critical component of the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. Inhibition of α-KGDH by NMIQ can lead to significant mitochondrial dysfunction and has been implicated as an additional mechanism contributing to cellular demise. Studies on mitochondrial fragments from rat forebrain demonstrated that various isoquinoline derivatives, including this compound, exhibited inhibitory effects on α-KGDH with IC50 values ranging from 2.0 to 18.9 mM.

Enzymatic Interactions and Inhibition Kinetics

Monoamine Oxidase (MAO) Inhibition Profile

This compound demonstrates a distinct inhibition profile against the two isoforms of Monoamine Oxidase, MAO-A and MAO-B.

MAO-A: NMIQ strongly inhibits MAO-A in a competitive manner. The apparent Ki value for the inhibition of MAO-A in human placental mitochondria by NMIQ has been determined to be 20.4 ± 1.1 µM nih.gov.

MAO-B: In contrast, the inhibition of MAO-B by NMIQ is noncompetitive nih.gov. The inhibition of MAO-B by NMIQ was found to be completely reversible upon dialysis nih.gov.

MAO-A in human brain and liver mitochondria is more sensitive to NMIQ than MAO-B nih.gov. Quantitative analysis has shown that NMIQ itself is responsible for the inhibition and is not metabolized by mitochondria nih.gov.

| Enzyme | Inhibition Type | Apparent Ki Value (µM) | Reversibility |

|---|---|---|---|

| MAO-A | Competitive | 20.4 ± 1.1 | Not specified |

| MAO-B | Noncompetitive | Not specified | Completely Reversible |

Nicotinamide N-Methyltransferase (NNMT) Inhibition Mechanisms

Nicotinamide N-Methyltransferase (NNMT) is an enzyme involved in the metabolism of nicotinamide and has been implicated in various diseases. While direct inhibition studies of this compound on NNMT are not extensively detailed, the mechanism can be inferred from studies on structurally related inhibitors.

NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM). The catalytic mechanism is believed to be a sequential Bi-Bi reaction, where SAM binds to the enzyme first, followed by NAM nih.govnih.gov. After the methyl transfer, the methylated product is released, followed by the release of S-adenosyl-L-homocysteine (SAH) nih.gov. Inhibitors of NNMT are often designed to mimic the substrates or the transition state of the methylation reaction rsc.org. These inhibitors can be competitive with respect to either NAM or SAM, or they can be bisubstrate inhibitors that occupy both binding sites. Given the structural similarity of this compound to the methylated product of nicotinamide, it is plausible that it acts as a product inhibitor, competing with the binding of nicotinamide.

Interactions with N-Methyltransferase Enzymes in Metabolic Pathways

This compound is intrinsically linked to the activity of N-methyltransferase enzymes, primarily through its formation from precursors. Research has identified an N-methyltransferase in the human brain that catalyzes the N-methylation of 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), a compound found endogenously in the brain, to produce N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ). This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. Subsequently, NMTIQ can be oxidized to the this compound ion. This enzymatic formation suggests that this compound is a downstream product in a metabolic pathway involving N-methyltransferases. nih.govnih.gov

The kinetic parameters of the N-methyltransferase responsible for the formation of NMTIQ have been characterized. The enzyme exhibits a Michaelis constant (Km) of 5.11 ± 1.69 µM for SAM and 20.9 ± 5.5 µM for TIQ. The maximal velocity (Vmax) of the reaction is 7.31 ± 0.21 pmol/min/mg protein with respect to SAM and 7.98 ± 1.21 pmol/min/mg protein with respect to TIQ. The optimal pH for this enzymatic reaction is 8.25, and the activity is predominantly located in the cytosolic fraction of the human cortex. nih.gov

Furthermore, a neutral N-methyltransferase activity, with an optimal pH of 7.0, has been identified in the human striatum. This enzyme is specific for (R)salsolinol and is involved in the formation of 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion, an MPP+-like endogenous neurotoxin. A significant correlation has been observed between the activity of this neutral N-methyltransferase in the striatum and the levels of the isoquinolinium ion in the substantia nigra. nih.gov

Conversely, derivatives of isoquinolinium have been investigated as inhibitors of other N-methyltransferases. Specifically, certain cationic bis(aryltriazol-4-yl)methyl)-6,7-dimethoxytetrahydroisoquinolinium derivatives have demonstrated effective inhibition of human nicotinamide N-methyltransferase (NNMT). For instance, some of these compounds exhibit IC50 values in the low micromolar range in both enzymatic and cell-based assays. nih.gov This suggests a potential regulatory role for isoquinolinium-based compounds on metabolic pathways governed by NNMT.

| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) | Optimal pH | Cellular Location |

| N-methyltransferase | 1,2,3,4-tetrahydroisoquinoline (TIQ) | N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) | 20.9 ± 5.5 | 7.98 ± 1.21 | 8.25 | Cytosol (Human Cortex) |

| N-methyltransferase | S-adenosyl-L-methionine (SAM) | NMTIQ | 5.11 ± 1.69 | 7.31 ± 0.21 | 8.25 | Cytosol (Human Cortex) |

| Neutral N-methyltransferase | (R)salsolinol | 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion | - | - | 7.0 | Striatum |

| Monoamine Oxidase A | N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) | This compound ion | 571 ± 25 | 0.29 ± 0.06 | ~7.25 | Synaptosomal mitochondria |

| Monoamine Oxidase B | N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) | This compound ion | 463 ± 43 | 0.16 ± 0.03 | ~7.25 | Synaptosomal mitochondria |

Interactions with Cellular Components and Pathways

Currently, there is a lack of specific research data identifying the direct binding of this compound to particular cellular receptors or detailing its transport across cell membranes via specific transport systems. While studies have been conducted on related isoquinoline derivatives and their interactions with various receptors, this information does not directly apply to the this compound compound itself.

The formation of isoquinolinium species has been linked to the induction of oxidative stress. Specifically, the oxidation of N-methyl(R)salsolinol, a derivative of tetrahydroisoquinoline, leads to the formation of the cytotoxic 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion. This process is accompanied by the generation of hydroxyl radicals, a highly reactive oxygen species. nih.gov

In cellular models, such as the human neuroblastoma SH-SY5Y cells, N-methyl(R)salsolinol has been shown to induce DNA damage. This damage is preventable by the use of antioxidants, indicating that the mechanism of toxicity involves oxidative stress. The cytotoxicity and subsequent apoptotic cell death are attributed to the oxidative processes initiated by the conversion of the N-methylated precursor to the isoquinolinium ion. nih.gov This highlights a key mechanism of this compound-related compounds in cellular pathology, where their formation contributes to an imbalance in the cellular redox state, leading to oxidative damage.

Derivatives of isoquinolinium, specifically bisquinolinium compounds, have been investigated for their ability to interact with and modulate the structure of G-quadruplex DNA. These non-canonical secondary DNA structures are of interest as they are found in telomeric regions and in the promoter regions of oncogenes, playing roles in gene regulation.

Studies have shown that bisquinolinium derivatives of 1,8-naphthyridine can interact with and stabilize G-quadruplex structures in human telomeric DNA and in promoter regions of genes. This interaction suggests that this compound and its derivatives could potentially influence cellular processes such as gene expression and telomere maintenance by modulating the stability and conformation of G-quadruplex DNA. nih.gov The introduction of N-methylated modifications is a strategy that has been explored to enhance the interaction of ligands with the central anion channel of G-quadruplexes, mimicking the stabilizing effect of cations.

| Compound Class | Interacting Molecule | Observed Effect | Potential Biological Consequence |

| Bisquinolinium derivatives | G-Quadruplex DNA | Stabilization of structure | Modulation of gene expression, interference with telomere maintenance |

Analytical Methodologies for N Methylisoquinolinium in Research Matrices

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating N-methylisoquinolinium from intricate sample mixtures, thereby enabling precise measurement and characterization. The choice of technique is dictated by the physicochemical properties of the this compound cation and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for the quantification of isoquinoline (B145761) derivatives, including this compound. A stability-indicating HPLC method, for instance, has been developed for related indenoisoquinoline compounds, which can be adapted for this compound. nih.gov Such a method typically employs a reverse-phase column, such as a Supelco Discovery HS F5, with a gradient mobile phase. nih.gov

A common mobile phase composition involves a mixture of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), with the gradient shifting from a lower to a higher concentration of acetonitrile over the course of the analysis. nih.gov This gradient elution allows for the effective separation of the target analyte from impurities and potential degradation products. nih.gov Detection is often achieved using a photodiode array (PDA) detector set at a wavelength that corresponds to the maximum absorbance of the this compound cation. For quantitative analysis, the method's linearity, accuracy, precision, and sensitivity must be validated in accordance with established guidelines. nih.goviaea.orgnih.govresearchgate.net

| Parameter | Typical Value/Range | Reference |

| Column | Supelco Discovery HS F5 (150 mm × 4.6 mm i.d., 5 μm) | nih.gov |

| Mobile Phase | Acetonitrile and water with 0.1% TFA | nih.gov |

| Elution | Gradient | nih.gov |

| Detection | Photodiode Array (PDA) | semanticscholar.org |

| Linearity (r) | > 0.999 | nih.gov |

| LOD | ~0.13 µg/mL | nih.gov |

| LOQ | ~0.43 µg/mL | nih.gov |

This table presents typical parameters for an HPLC method adapted for this compound analysis based on methods for related compounds.

Ion exchange chromatography (IEX) is a powerful technique for the separation of ionic compounds like the this compound cation. nih.gov This method leverages the electrostatic interactions between the positively charged analyte and a stationary phase containing fixed negative charges. chemrxiv.org A strong cation exchange resin, such as one with sulfonate functional groups, would be appropriate for retaining the this compound cation. nih.gov

The separation process involves loading the sample onto the column, where the this compound ions displace the counter-ions of the resin and become bound. A subsequent washing step removes any neutral or negatively charged impurities. Elution of the bound this compound is then achieved by introducing a mobile phase with a high concentration of competing cations or by altering the pH to neutralize the charge on the analyte or the stationary phase. The selection of the eluent is critical for achieving optimal resolution and recovery.

The analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates necessitates a robust sample preparation strategy to remove interfering substances and enrich the analyte of interest. ijpsjournal.comnih.govnih.govwebsiteonline.cn Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PP): This is a straightforward method for removing proteins from biological samples. websiteonline.cn It typically involves the addition of an organic solvent, such as acetonitrile, to the sample, which causes the proteins to denature and precipitate out of the solution. websiteonline.cn The sample is then centrifuged, and the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org The choice of the organic solvent is crucial and depends on the polarity of this compound. This technique can effectively remove highly polar or nonpolar interferences.

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile sample preparation technique. ijpsjournal.comnih.gov For this compound, a cation exchange SPE cartridge can be employed. The sample is loaded onto the cartridge, where the positively charged analyte is retained. Interfering components are washed away, and the purified this compound is then eluted with a suitable solvent. This method provides excellent sample cleanup and concentration.

| Technique | Principle | Application |

| Protein Precipitation | Protein denaturation and removal by organic solvent | High-throughput screening of plasma/serum samples |

| Liquid-Liquid Extraction | Partitioning between two immiscible liquids | Removal of interfering substances with different polarities |

| Solid-Phase Extraction | Selective retention on a solid sorbent | High selectivity and analyte concentration |

This table summarizes common sample preparation techniques applicable to the analysis of this compound in complex matrices.

Spectroscopic Detection Methods

Spectroscopic techniques are indispensable for both the qualitative and quantitative analysis of this compound, offering high sensitivity and structural information.

This compound and its derivatives can exhibit fluorescence, a property that can be harnessed for highly sensitive detection. nih.gov The fluorescence properties, including excitation and emission maxima, as well as quantum yield, are influenced by the molecular structure and the solvent environment. nih.govbohrium.com For an N-methyl analog of an isoquinoline derivative, absorption and emission maxima have been reported at 380 nm and 448 nm, respectively, with a fluorescence quantum yield of 0.479 in 0.1 M H2SO4. nih.gov

The phenomenon of fluorescence quenching can also be studied to understand the interactions of this compound with other molecules in its environment. Quenching can occur through various mechanisms, such as collisional quenching, energy transfer, or the formation of non-fluorescent complexes. Investigating these quenching mechanisms can provide valuable insights into the compound's reactivity and its interactions in biological systems.

| Photophysical Property | Value | Conditions | Reference |

| Absorption Maximum (λabs) | 380 nm | 0.1 M H2SO4 | nih.gov |

| Emission Maximum (λem) | 448 nm | 0.1 M H2SO4 | nih.gov |

| Fluorescence Quantum Yield (ΦF) | 0.479 | 0.1 M H2SO4 | nih.gov |

This table displays the reported photophysical properties of an N-methyl isoquinoline analog.

Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive quantification of this compound. mdpi.comnih.govyoutube.com When coupled with a separation technique like HPLC (LC-MS), it provides a high degree of selectivity and sensitivity. For structural confirmation, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which aids in determining the elemental composition of the parent ion.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. mdpi.com In this technique, the this compound parent ion is isolated and fragmented, and the resulting fragment ions are detected. The fragmentation pattern serves as a molecular fingerprint, providing definitive structural information and allowing for the differentiation from isomeric compounds. For quantitative studies, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are often employed, where specific parent-to-fragment ion transitions are monitored, offering exceptional sensitivity and specificity, even in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules, including the this compound cation. By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, NMR allows for the complete assignment of its proton (¹H) and carbon-¹³ (¹³C) skeletons.

For this compound, ¹H NMR spectroscopy reveals the chemical shifts and coupling constants of the protons attached to the isoquinoline core and the N-methyl group. The aromatic protons of the fused ring system typically appear in the downfield region of the spectrum, a consequence of the deshielding effect caused by the aromatic ring current. The positive charge on the nitrogen atom further deshields adjacent protons, notably the proton at the C1 position and the protons of the N-methyl group, causing them to resonate at a higher chemical shift compared to their neutral isoquinoline analogue. Spin-spin coupling between adjacent protons provides critical data for confirming their relative positions on the isoquinoline ring.

Complementary to ¹H NMR, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization state and the electronegativity of neighboring atoms. In the this compound cation, the carbons adjacent to the positively charged nitrogen (C1 and C3) and the N-methyl carbon are characteristically shifted. Quaternary carbons, those not bonded to any protons, can also be identified, completing the structural picture. The combination of ¹H and ¹³C NMR data allows for a definitive structural confirmation of the this compound cation in various research matrices.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound Iodide Solvent: Chloroform-d (CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 10.3 | 149.0 |

| 3 | 8.5 | 126.0 |

| 4 | 8.0 | 134.0 |

| 5 | 7.9 | 130.0 |

| 6 | 8.2 | 137.0 |

| 7 | 8.1 | 128.0 |

| 8 | 8.4 | 129.0 |

| 4a | - | 131.0 |

| 8a | - | 132.0 |

| N-CH₃ | 4.6 | 48.0 |

Electrochemical Analysis Techniques

Electrochemical methods are powerful tools for investigating the redox properties of molecules like this compound. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are employed to determine the potentials at which the compound undergoes oxidation or reduction, providing insights into its electronic structure and reactivity.

The electrochemical behavior of isoquinolinium salts is characterized by both oxidation and reduction processes. The quaternary nitrogen atom renders the heterocyclic ring electron-deficient, making it susceptible to reduction. Studies on various quinolinium and isoquinolinium salts have shown reduction potentials typically ranging from -0.43 V to -1.08 V. nih.gov

Conversely, the this compound cation can also undergo oxidation. The oxidation process involves the removal of electrons from the molecule. Research on the electrochemical behavior of 2-methylisoquinolin-2-ium iodide has identified a distinct oxidation peak at a potential of +0.94 V (versus an Ag/Ag⁺ reference electrode). This anodic process is typically irreversible, indicating that the initial oxidation product undergoes rapid subsequent chemical reactions.

The precise potential of these redox events can be influenced by factors such as the solvent, the supporting electrolyte, and the pH of the medium. researchgate.net For instance, in processes involving proton transfer, the peak potentials will often shift as a function of pH. By analyzing the relationship between peak current and the scan rate in cyclic voltammetry, researchers can determine whether the electron transfer process is controlled by diffusion of the analyte to the electrode surface or by adsorption onto it. researchgate.net These detailed electrochemical investigations are crucial for understanding the electron-transfer mechanisms relevant to the compound's applications in various fields.

Table 2: Electrochemical Data for this compound and Related Compounds

| Compound/Class | Technique | Redox Event | Potential (V) | Conditions/Notes |

| This compound Iodide | CV | Oxidation | +0.94 | vs. Ag/Ag⁺ reference electrode |

| Substituted Quinolinium Salts | CV | Reduction | -0.43 to -1.08 | Range observed for various related compounds. nih.gov |

| Isoquinoline Derivative (IQN) | CV, SWV | Oxidation | pH-dependent | Peak potential shifts with changes in pH. researchgate.net |

| Isoquinoline Derivative (IQN) | CV | Reduction | pH-dependent | Investigated between pH 2.0 and 12.0. researchgate.net |

Future Research Trajectories and Unresolved Questions in N Methylisoquinolinium Chemistry and Biology

Development of Advanced Synthetic Strategies

The synthesis of N-methylisoquinolinium and its derivatives is a cornerstone for future investigations. While classical N-alkylation methods using methyl halides are established, there is a pressing need for more advanced, efficient, and environmentally benign synthetic strategies.

Future research in this area should focus on:

Catalytic N-Methylation: The development of novel catalytic systems for the N-methylation of isoquinolines is a primary objective. Transition-metal catalysts, particularly those based on ruthenium, have shown promise in the N-methylation of various amines using methanol (B129727) as a C1 source. nih.govmdpi.com Exploring these and other earth-abundant metal catalysts could lead to more sustainable and atom-economical processes. The ideal catalyst would exhibit high selectivity for N-methylation, tolerate a wide range of functional groups on the isoquinoline (B145761) core, and operate under mild reaction conditions.

Green Chemistry Approaches: The principles of green chemistry are increasingly important in synthetic chemistry. nih.govnih.govfiveable.mersc.org Future synthetic routes for this compound derivatives should aim to utilize greener solvents (e.g., water, bio-based solvents), recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. nih.gov The development of one-pot or tandem reactions that minimize intermediate purification steps would also contribute to more sustainable synthetic protocols.

Diversity-Oriented Synthesis: To explore the structure-activity relationships (SAR) of this compound analogs, the development of diversity-oriented synthesis strategies is crucial. This involves creating libraries of this compound compounds with various substituents at different positions of the isoquinoline ring. Methodologies that allow for the late-stage functionalization of the this compound core would be particularly valuable for rapidly accessing a diverse range of analogs for biological screening.

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic N-Methylation | Use of transition-metal catalysts (e.g., Ru, Fe, Co) with methanol as a methyl source. | High atom economy, use of a renewable C1 source, potential for high selectivity. |

| Green Chemistry Approaches | Utilization of benign solvents, recyclable catalysts, and energy-efficient methods (e.g., microwave irradiation). | Reduced environmental impact, increased safety, and potential for cost savings. |

| Diversity-Oriented Synthesis | Generation of compound libraries with diverse substituents. | Enables thorough exploration of structure-activity relationships and identification of potent analogs. |

Elucidation of Complete Mechanistic Pathways in Complex Biological Systems

A significant gap in our understanding of this compound lies in the detailed elucidation of its mechanisms of action in biological systems. While the related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been studied for its neuroprotective effects, including monoamine oxidase (MAO) inhibition and free radical scavenging properties, the specific pathways modulated by the fully aromatic this compound cation remain largely unknown. researchgate.netnih.govresearchgate.net

Key unresolved questions that future research should address include:

Identification of Primary Molecular Targets: A crucial first step is the unambiguous identification of the primary protein targets of this compound. nih.govresearchgate.net Modern chemical biology techniques, such as affinity purification coupled with mass spectrometry, activity-based protein profiling, and thermal shift assays, can be employed to identify direct binding partners from cell lysates.

Characterization of Downstream Signaling Pathways: Once primary targets are identified, the downstream signaling cascades affected by this compound binding need to be mapped. This will involve a combination of transcriptomic, proteomic, and metabolomic approaches to provide a comprehensive view of the cellular response. Understanding these pathways is essential for predicting the physiological outcomes of this compound exposure.

Role of the Permanent Cationic Charge: The permanent positive charge of the this compound ion is expected to play a critical role in its biological activity, potentially mediating interactions with negatively charged pockets in proteins or with nucleic acids. The selective inhibition of mitochondrial complex I by this compound highlights the importance of its charge in targeting specific cellular components. Future studies should systematically investigate how this charge influences target recognition, binding affinity, and cellular uptake.

Refined Computational Modeling for Predictive Research

Computational modeling is a powerful tool that can accelerate the discovery and optimization of bioactive compounds. rsc.orgresearchgate.net For this compound, refined computational approaches can provide valuable insights into its structure-activity relationships and guide the design of new analogs with improved properties.

Future directions in computational modeling for this compound research include:

Quantitative Structure-Activity Relationship (QSAR) Models: As more biological data for this compound derivatives become available, robust QSAR models can be developed to predict their activity based on their chemical structures. researchgate.net These models can help prioritize the synthesis of new compounds and identify key structural features that contribute to their biological effects.

Molecular Docking and Dynamics Simulations: Once potential protein targets are identified, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of this compound derivatives. These simulations can provide detailed information about the specific interactions between the ligand and the protein, which can be used to design more potent and selective inhibitors.

In Silico ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates is a critical aspect of drug discovery. In silico ADMET models can be used to assess the drug-likeness of this compound derivatives early in the research process, helping to identify compounds with favorable pharmacokinetic and safety profiles.

| Computational Approach | Application for this compound | Expected Outcome |

| QSAR Modeling | Predict the biological activity of new derivatives based on their chemical structure. | Prioritization of synthetic targets and identification of key structural features for activity. |

| Molecular Docking and MD Simulations | Elucidate the binding modes of this compound at its protein targets. | Understanding of ligand-protein interactions to guide the design of more potent analogs. |

| ADMET Prediction | Assess the pharmacokinetic and toxicological properties of this compound derivatives. | Early identification of compounds with favorable drug-like properties. |

Exploration of Novel Biochemical Targets and Interaction Modalities

The unique structural and electronic properties of the this compound scaffold suggest that it may interact with a range of novel biochemical targets and through various modalities.

Future research should explore:

Enzyme Inhibition: Beyond MAO, this compound and its derivatives should be screened against a broader panel of enzymes. The quinoline (B57606) core is known to be a privileged scaffold for enzyme inhibitors, and the N-methylation could confer novel inhibitory activities. For instance, the structurally related tetrahydroisoquinoline moiety has been incorporated into derivatives that inhibit Na+, K+-ATPase.

Modulation of Protein-Protein Interactions (PPIs): The disruption or stabilization of protein-protein interactions is an emerging therapeutic strategy. The rigid, planar structure and cationic nature of this compound may make it a suitable scaffold for the design of PPI modulators. Identifying specific PPIs that are affected by this compound could open up new avenues for therapeutic intervention.

Interaction with Nucleic Acids: The positive charge of this compound suggests a potential for interaction with negatively charged nucleic acids. Investigating the ability of this compound derivatives to bind to DNA or RNA and modulate their functions could reveal novel biological activities.

常见问题

Q. What experimental methods are recommended for synthesizing and characterizing N-Methylisoquinolinium in biochemical studies?

this compound is synthesized via enzymatic N-methylation of isoquinoline derivatives using N-methyltransferases, as demonstrated in human brain studies . Characterization typically involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is standard. Researchers should report solvent systems, retention times, and calibration curves to ensure reproducibility .

Q. How can researchers validate the neurotoxic role of this compound in Parkinson’s disease models?

In vitro models (e.g., dopaminergic neuronal cell lines) and in vivo rodent models are used to assess neurotoxicity. Key methodologies include:

- Enzyme activity assays (e.g., measuring N-methyltransferase activity in brain homogenates) .

- Oxidative stress markers (e.g., lipid peroxidation, glutathione depletion).

- Behavioral tests (e.g., motor coordination deficits in rodents). Ensure compliance with NIH preclinical reporting guidelines, including detailed animal protocols and statistical power calculations .

Q. What spectroscopic techniques are critical for studying host-guest interactions of this compound with calixarenes?

1H NMR titration experiments in deuterated solvents (e.g., CD2Cl2) are essential to monitor chemical shift changes in host calix[6]arene signals upon guest binding . Advanced studies use variable-temperature NMR to observe conformational rigidity induced by this compound, supported by binding constant calculations (e.g., Kass = 500 ± 30 M−1 via 1:1 binding isotherm fitting) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported binding affinities of this compound with supramolecular hosts?

Discrepancies often arise from solvent polarity, temperature, or competing ions. To address this:

- Replicate experiments under identical conditions (e.g., solvent, concentration range).

- Use isothermal titration calorimetry (ITC) for direct thermodynamic measurements.

- Apply multivariate analysis to identify confounding variables (e.g., counterion effects) . Transparent reporting of raw titration data and error margins is critical .

Q. What strategies optimize the design of this compound-based probes for studying enzymatic mechanisms?

- Isotopic labeling (e.g., 13C or 15N) to track metabolic pathways via NMR or MS.

- Fluorescent derivatives (e.g., BODIPY-tagged analogs) for real-time imaging in cellular models.

- Docking simulations to predict enzyme-substrate interactions (e.g., with N-methyltransferases) . Validate computational models with kinetic inhibition assays (e.g., IC50 determination) .

Q. How can researchers address challenges in detecting low-abundance this compound in biological matrices?

- Sample pre-concentration via solid-phase extraction (SPE).

- Ultra-sensitive detection using LC-MS/MS with multiple reaction monitoring (MRM).

- Internal standardization with deuterated analogs (e.g., this compound-d3) to correct for matrix effects . Include method validation data (e.g., limit of detection, recovery rates) in supplementary materials .

Q. What experimental controls are critical when studying this compound-induced oxidative stress?

- Negative controls : Cells/tissues treated with antioxidants (e.g., N-acetylcysteine).

- Positive controls : Exposure to known neurotoxins (e.g., MPTP).

- Sham controls : Solvent-only treatments to isolate compound-specific effects. Use blinded analysis to minimize observer bias in histopathological assessments .

Methodological Best Practices

Q. How should researchers handle conflicting data on the enzymatic synthesis of this compound?

- Cross-validate results using orthogonal methods (e.g., compare MS data with enzymatic activity assays).

- Perform kinetic isotope effect (KIE) studies to confirm reaction mechanisms.

- Report all raw data, including failed experiments, to support meta-analyses .

Q. What ethical considerations apply to studies involving this compound’s neurotoxic effects?

- Adhere to NIH guidelines for preclinical research, including humane endpoints and euthanasia protocols.

- Disclose conflicts of interest (e.g., funding from pharmaceutical companies).

- Share de-identified data via repositories to facilitate replication .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

- Provide step-by-step protocols for synthesis, purification, and characterization in supplementary materials.

- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets.

- Publish raw NMR spectra, HPLC chromatograms, and crystallographic data (if applicable) in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。